Tulathromycin A - 217500-96-4

Tulathromycin A

Catalog Number: EVT-284443
CAS Number: 217500-96-4
Molecular Formula: C41H79N3O12
Molecular Weight: 806.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Step 1: Reaction with n-Propylamine

Compound 2, a precursor to Tulathromycin A, is dissolved in a suitable solvent (solvent 1). [, ] n-Propylamine is then added to the solution, and the reaction proceeds at a temperature range of 20-80°C. [, ] This step aims to introduce the n-propylamine moiety into the molecule.

Step 2: Deprotection

Following the first reaction, the benzyloxycarbonyl protecting group may require removal. [, ] This deprotection can be achieved by either:

  • Direct reaction at 20-80°C, if the reaction conditions of step 1 are sufficient for deprotection. [, ]
  • Adding a specific deprotecting reagent to the reaction mixture and subsequently heating at 20-80°C. [, ]

The reaction products are then separated, yielding crude Tulathromycin A. [, ]

Purification

The final step involves purifying the crude product to obtain refined Tulathromycin A. [, ] This is typically achieved through standard purification techniques like chromatography.

Future Directions
  • Resistance Monitoring: Continued surveillance of antimicrobial resistance patterns in BRD and SRD pathogens, including the emergence and spread of resistance to Tulathromycin A, is crucial. [, , ]
  • Dosage Optimization: Further research could focus on refining dosage regimens for Tulathromycin A in different livestock species, production systems, and disease contexts to maximize efficacy while minimizing the risk of resistance development. [, , ]
  • Combination Therapies: Exploring the potential synergistic effects of Tulathromycin A in combination with other antimicrobial agents or adjunctive therapies could lead to more effective treatment strategies for complex respiratory diseases. [, , ]
  • Immunomodulatory Effects: Further investigations into the immunomodulatory properties of Tulathromycin A, particularly its ability to induce neutrophil apoptosis and modulate inflammatory pathways, could lead to the development of novel therapeutic approaches for inflammatory respiratory diseases. []

Tulathromycin B

Compound Description: Tulathromycin B is a macrolide antibiotic, structurally similar to Tulathromycin A. While the exact structural difference isn't specified in the provided abstracts, they are often separated chromatographically, suggesting minor differences in polarity or other physical properties [, ].

Relevance to Tulathromycin A: Tulathromycin B is a closely related compound to Tulathromycin A, likely a stereoisomer or a very minor structural analog. Both are often found together in the crude product of Tulathromycin synthesis [, ], requiring specific separation methods for purification.

CP-60,300

Compound Description: CP-60,300 is a hydrolysis product, or fragment, of Tulathromycin. While its precise structure isn't detailed in the abstracts, it is a key marker for assessing Tulathromycin tissue residue depletion [].

Relevance to Tulathromycin A: CP-60,300 is directly derived from Tulathromycin A through metabolic processes. Monitoring CP-60,300 levels in tissues helps determine the withdrawal interval for Tulathromycin A in livestock [].

Erythromycin

Compound Description: Erythromycin is a well-known macrolide antibiotic that acts by inhibiting bacterial protein synthesis [, ].

Relevance to Tulathromycin A: Erythromycin belongs to the same class of antibiotics as Tulathromycin A - the macrolides. This implies structural similarities, though their exact structures might differ. Studies comparing their activity against specific bacteria like Actinobacillus pleuropneumoniae highlight Tulathromycin A's often superior efficacy and different pharmacological properties, including a longer post-antibiotic effect [].

Tilmicosin

Compound Description: Tilmicosin is another macrolide antibiotic used in veterinary medicine, particularly for respiratory diseases in cattle and swine [, ].

Relevance to Tulathromycin A: Both Tilmicosin and Tulathromycin A are macrolide antibiotics frequently compared in studies on bovine respiratory disease treatment [, ]. While both are effective, Tulathromycin A often demonstrates higher efficacy and a reduced need for retreatment in several studies. This suggests potential advantages of Tulathromycin A's pharmacokinetic properties, like a longer half-life, over Tilmicosin.

Florfenicol

Compound Description: Florfenicol is a fluorinated amphenicol antibiotic, structurally distinct from macrolides, but also employed in treating bovine respiratory disease [, ].

Relevance to Tulathromycin A: While chemically different, Florfenicol serves as a relevant comparator to Tulathromycin A in the context of bovine respiratory disease treatment [, ]. Clinical trials often directly compare their effectiveness, with Tulathromycin A often showing superior efficacy and economic benefits due to lower retreatment rates and reduced disease severity.

Gamithromycin

Compound Description: Gamithromycin is another macrolide antibiotic, similar in structure and function to Tulathromycin A. It is also used in treating bovine respiratory disease [, ].

Relevance to Tulathromycin A: Gamithromycin represents a structurally similar macrolide to Tulathromycin A. Both are used for similar purposes, particularly against bovine respiratory diseases. Research directly comparing their effects on bovine tracheal epithelial cells helps understand their potential for cytotoxicity and impact on cellular processes [].

Other Macrolides:

  • Tylosin: A macrolide used in veterinary medicine, often compared in susceptibility testing with Tulathromycin A against bacteria like Mycoplasma hyopneumoniae [].
  • Tiamulin: Another veterinary macrolide, included in studies as a comparator for efficacy against swine respiratory disease, where Tulathromycin A demonstrated comparable effectiveness [].
  • Tildipirosin: A macrolide evaluated for its efficacy against Mycoplasma bovis infection in calves, where it showed lower efficacy compared to Tulathromycin A [].
Overview

Tulathromycin A is a macrolide antibiotic primarily used in veterinary medicine, particularly for the treatment of respiratory diseases in cattle and swine. It is marketed under the trade name Draxxin by Pfizer Inc. Tulathromycin A is notable for its broad-spectrum activity against various bacterial pathogens, making it an essential tool in managing bacterial infections in livestock.

Source and Classification

Tulathromycin A is derived from the natural product telithromycin, which is itself a semi-synthetic derivative of erythromycin. It belongs to the class of macrolide antibiotics, characterized by their large lactone ring structure and ability to inhibit bacterial protein synthesis. The compound consists of two isomers: Tulathromycin A and Tulathromycin B, with Tulathromycin A being the more active form.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tulathromycin A involves several key steps, typically starting from simpler organic compounds. Recent patents have described various methods to enhance the efficiency and yield of Tulathromycin A production.

The synthesis methods aim to minimize reaction time and improve yield while reducing costs associated with catalyst use and other reagents.

Molecular Structure Analysis

Structure and Data

Tulathromycin A has a complex molecular structure characterized by a large lactone ring, multiple chiral centers, and various functional groups that contribute to its biological activity. The molecular formula of Tulathromycin A is C41H76N2O14C_{41}H_{76}N_2O_{14}, with a molecular weight of approximately 785.05 g/mol.

  • Structural Features:
    • Lactone Ring: Essential for its antibiotic activity.
    • Amine Groups: Contribute to its interaction with bacterial ribosomes.
    • Chiral Centers: Impart specificity in its action against bacteria.
Chemical Reactions Analysis

Reactions and Technical Details

Tulathromycin A undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and eliminations:

  1. Nucleophilic Attack: The amine group from n-propylamine attacks electrophilic centers on the epoxide compound, leading to ring-opening reactions that form key intermediates in the synthesis .
  2. Acid-Base Reactions: During purification, acid-base reactions are employed to convert Tulathromycin A into its salt forms, enhancing solubility and stability during storage .
  3. Recrystallization: This final step ensures high purity levels by removing residual solvents and impurities through controlled crystallization processes .
Mechanism of Action

Process and Data

Tulathromycin A exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation. This mechanism disrupts bacterial growth and replication, making it effective against a wide range of Gram-positive and some Gram-negative bacteria.

  • Target Bacteria: Common pathogens include Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.
  • Pharmacokinetics: Tulathromycin A exhibits favorable pharmacokinetic properties, including prolonged half-life and tissue retention, allowing for less frequent dosing in veterinary applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tulathromycin A possesses distinct physical and chemical properties that influence its formulation and efficacy:

  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data varies based on formulation but generally falls within a defined range suitable for pharmaceutical applications.
Applications

Scientific Uses

Tulathromycin A is primarily utilized in veterinary medicine for:

  • Treatment of Respiratory Diseases: Effective against infections caused by susceptible bacteria in cattle and swine.
  • Preventive Measures: Used as a prophylactic treatment in high-risk populations to prevent outbreaks of respiratory diseases.
  • Pharmacokinetic Studies: Research into its absorption, distribution, metabolism, and excretion (ADME) profiles continues to inform best practices for dosing regimens in livestock management .
Pharmacological Mechanisms of Tulathromycin A

Molecular Targeting of Bacterial Protein Synthesis

Tulathromycin A, a semi-synthetic tricyclic macrolide (triamilide), exerts antibacterial effects by disrupting bacterial protein synthesis. Its 15-membered ring structure contains three amine groups that facilitate penetration into Gram-negative bacteria, enhancing activity against respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida [1] [5].

Ribosomal 50S Subunit Binding Dynamics

Tulathromycin A binds the 23S rRNA of the bacterial ribosomal 50S subunit with high affinity (Kd = 0.26 μM) [8]. This binding occurs at the peptidyl transferase center (PTC), overlapping the binding site of macrolides like erythromycin. However, its extended alkyl-amine side chain forms additional interactions with domain V of the 23S rRNA, resulting in 10-fold higher binding affinity than classical macrolides [1] [4]. This high-affinity binding disrupts ribosomal assembly and prevents the correct positioning of aminoacyl-tRNA substrates [5] [7].

Table 1: Ribosomal Binding Characteristics of Tulathromycin A

ParameterValueBiological Significance
Dissociation Constant (Kd)0.26 μMHigh target affinity
Binding SiteDomain V of 23S rRNABlocks peptidyl transferase center
Specific InteractionsHydrogen bonding with A2058, hydrophobic interactions with U2609Prevents conformational changes
Spectrum EnhancementActivity against Mycoplasma bovisDue to enhanced ribosomal access

Inhibition of Peptidyl-tRNA Translocation

The antibiotic stimulates premature dissociation of peptidyl-tRNA during the translocation phase of protein elongation [2] [5]. By locking the ribosome in a conformationally rigid state, Tulathromycin A prevents the movement of peptidyl-tRNA from the A-site to the P-site. This inhibition halts polypeptide chain elongation, leading to truncation of essential bacterial proteins [1] [7]. In vitro studies demonstrate 99% suppression of protein synthesis in Actinobacillus pleuropneumoniae at concentrations ≥0.5 μg/mL [4] [6].

Immunomodulatory Properties Beyond Antimicrobial Activity

Macrophage Apoptosis Induction via Caspase-3 ActivationTulathromycin A promotes resolution of inflammation by inducing caspase-3-dependent apoptosis in neutrophils and macrophages. In vitro studies using porcine monocyte-derived macrophages show a 2.5-fold increase in apoptotic cells after 24-hour exposure to 1 μg/mL Tulathromycin A [6]. This process involves mitochondrial cytochrome c release and subsequent activation of executioner caspases, which clears inflammatory cells without membrane rupture or release of cytotoxic contents [6] [10]. In bovine respiratory models, this apoptosis induction reduces parenchymal damage associated with M. haemolytica infections [10].

Suppression of Proinflammatory Cytokine Secretion

Tulathromycin A significantly inhibits CXCL-8 (IL-8) production in virus-infected macrophages. In PRRSV-infected porcine macrophages, 2 μg/mL Tulathromycin A reduced CXCL-8 secretion by 68% compared to untreated infected cells [6]. This suppression occurs through:

  • Inhibition of NF-κB nuclear translocation, blocking transcriptional activation of cytokine genes
  • Reduction of mitochondrial reactive oxygen species (mtROS), which act as second messengers in inflammation
  • Downregulation of TLR4 expression on macrophage surfaces [6] [10]

Table 2: Immunomodulatory Effects on Cytokine Networks

Pathogen Challenge[Tulathromycin A]CXCL-8 ReductionExperimental Model
PRRSV2 μg/mL68%Porcine macrophages
LPS (E. coli O111:B4)1 μg/mL52%Bovine monocyte-derived macrophages
M. haemolytica LKT0.5 μg/mL41%Bovine alveolar macrophages

Efferocytosis Enhancement in Bovine Respiratory Pathologies

Tulathromycin A enhances efferocytosis (phagocytic clearance of apoptotic cells) by modulating macrophage receptors. In bovine studies, the antibiotic upregulates expression of phosphatidylserine receptors (e.g., TIM-4, BAI-1) on alveolar macrophages by 2.3-fold [10]. This increases binding and internalization of apoptotic neutrophils. Additionally, Tulathromycin A restores phagocytic function impaired by viral infections—PRRSV-infected macrophages treated with 1 μg/mL Tulathromycin A showed complete recovery of phagocytosis capacity [6]. This dual effect (apoptosis induction + enhanced clearance) accelerates resolution of lung inflammation in bovine respiratory disease complex (BRDC) without compromising bacterial killing [6] [10].

Properties

CAS Number

217500-96-4

Product Name

Tulathromycin A

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C41H79N3O12

Molecular Weight

806.1 g/mol

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1

InChI Key

GUARTUJKFNAVIK-QPTWMBCESA-N

SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

Tulathromycin; Draxxin; Tulathromycin A; CP-472,295; CP-472295; CP 472295; CP472295;

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.